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Abstract
1-Methylpsilocin, a derivative of the psychedelic compound psilocin, is a selective serotonin 5-

HT2C receptor agonist. This technical guide outlines a plausible synthetic pathway for 1-
Methylpsilocin, based on established chemical methodologies for the synthesis of psilocin and

the N-methylation of indoles. The synthesis commences with a protected 4-hydroxyindole and

proceeds through the well-established Speeter-Anthony tryptamine synthesis to construct the

psilocin core, followed by a final N-methylation step at the indole nitrogen. This document

provides a theoretical framework, including potential precursors, reagents, and reaction

conditions, to guide the laboratory synthesis of 1-Methylpsilocin. Quantitative data presented

are based on reported yields for analogous reactions and should be considered illustrative.

Introduction
1-Methylpsilocin, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine, is a tryptamine

derivative that has garnered interest for its selective agonist activity at the serotonin 5-HT2C

receptor[1]. Unlike its parent compound, psilocin, which is a non-selective serotonin receptor

agonist responsible for the hallucinogenic effects of psilocybin-containing mushrooms, 1-
Methylpsilocin's selective receptor binding profile suggests potential therapeutic applications

with a reduced psychedelic effect[1]. This guide details a likely and chemically sound pathway

for the synthesis of 1-Methylpsilocin, providing a foundational methodology for research and

drug development professionals.
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Proposed Synthesis Pathway
The synthesis of 1-Methylpsilocin can be logically divided into two main stages:

Stage 1: Synthesis of the Psilocin Core. This stage follows the well-documented Speeter-

Anthony tryptamine synthesis, starting from a suitably protected 4-hydroxyindole.

Stage 2: N-methylation of Psilocin. The final step involves the selective methylation of the

indole nitrogen at position 1.

Precursors and Reagents
The following table summarizes the key precursors and reagents required for the proposed

synthesis of 1-Methylpsilocin.

Compound Name Role Notes

4-Benzyloxyindole Starting Material
A common protected form of 4-

hydroxyindole.

Oxalyl chloride Reagent
Used for the acylation of the

indole ring.

Dimethylamine Reagent
Forms the dimethylaminoethyl

side chain.

Lithium aluminum hydride

(LAH)
Reducing Agent

Reduces the intermediate

glyoxylamide.

Sodium hydride (NaH) Base
Used to deprotonate the indole

nitrogen for methylation.

Methyl iodide (CH₃I) Methylating Agent
Provides the methyl group for

the indole nitrogen.

Various Solvents Reaction Media

e.g., Diethyl ether,

Tetrahydrofuran (THF),

Dimethylformamide (DMF).

Acids and Bases Workup/Purification
e.g., Hydrochloric acid, Sodium

bicarbonate.
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Experimental Protocols (Proposed)
The following protocols are based on established procedures for the synthesis of psilocin and

general methods for indole N-methylation.

Stage 1: Synthesis of Psilocin (from 4-Benzyloxyindole)
Step 1a: Acylation of 4-Benzyloxyindole

4-Benzyloxyindole is dissolved in an anhydrous ether (e.g., diethyl ether) and cooled in an ice

bath. A solution of oxalyl chloride in the same solvent is added dropwise with stirring. The

reaction mixture is stirred for a period at low temperature and then allowed to warm to room

temperature, resulting in the formation of 4-benzyloxyindol-3-ylglyoxylyl chloride.

Step 1b: Amidation with Dimethylamine

The crude glyoxylyl chloride from the previous step is dissolved in a suitable anhydrous solvent

(e.g., THF) and cooled. An excess of a solution of dimethylamine in the same solvent is added

slowly. The reaction is stirred until completion to yield N,N-dimethyl-2-(4-(benzyloxy)-1H-indol-

3-yl)-2-oxoacetamide.

Step 1c: Reduction to 4-Benzyloxy-N,N-dimethyltryptamine

The intermediate ketoamide is reduced using a strong reducing agent such as lithium

aluminum hydride (LAH) in an anhydrous solvent like THF. The reaction is typically performed

under reflux, followed by careful quenching of the excess hydride.

Step 1d: Deprotection to Psilocin

The benzyl protecting group is removed via catalytic hydrogenation. 4-Benzyloxy-N,N-

dimethyltryptamine is dissolved in a suitable solvent (e.g., ethanol) with a palladium on carbon

(Pd/C) catalyst and subjected to a hydrogen atmosphere. The completion of the reaction yields

psilocin (4-hydroxy-N,N-dimethyltryptamine).

Stage 2: N-methylation of Psilocin to 1-Methylpsilocin
Step 2a: Deprotonation of the Indole Nitrogen
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Psilocin is dissolved in a dry, polar aprotic solvent such as dimethylformamide (DMF) or

tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at

a low temperature (e.g., 0 °C) to deprotonate the indole nitrogen, forming the corresponding

sodium salt.

Step 2b: Methylation

Methyl iodide (CH₃I) is added to the reaction mixture. The reaction is allowed to proceed, often

with warming to room temperature, until the methylation is complete.

Step 2c: Workup and Purification

The reaction is quenched, and the product is extracted and purified using standard techniques

such as column chromatography to yield 1-Methylpsilocin.

Quantitative Data (Illustrative)
The following table provides illustrative quantitative data for the synthesis of 1-Methylpsilocin,

based on typical yields reported for similar reactions in the literature. Actual yields may vary

depending on experimental conditions.

Reaction Step Starting Material Product Illustrative Yield (%)

Stage 1

Acylation & Amidation 4-Benzyloxyindole

N,N-dimethyl-2-(4-

(benzyloxy)-1H-indol-

3-yl)-2-oxoacetamide

80-90

Reduction

N,N-dimethyl-2-(4-

(benzyloxy)-1H-indol-

3-yl)-2-oxoacetamide

4-Benzyloxy-N,N-

dimethyltryptamine
70-85

Deprotection
4-Benzyloxy-N,N-

dimethyltryptamine
Psilocin >90

Stage 2

N-methylation Psilocin 1-Methylpsilocin 60-80
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Visualizations
Synthesis Pathway of 1-Methylpsilocin
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4-Benzyloxyindole 4-Benzyloxyindol-3-ylglyoxylyl chloride

1. (COCl)₂
2. Et₂O N,N-dimethyl-2-(4-(benzyloxy)-

1H-indol-3-yl)-2-oxoacetamide
HN(CH₃)₂

4-Benzyloxy-N,N-dimethyltryptamine
LiAlH₄, THF

Psilocin
H₂, Pd/C

1-Methylpsilocin

1. NaH, DMF
2. CH₃I

Start: Psilocin

Dissolve Psilocin in dry DMF/THF

Cool to 0 °C

Add NaH portion-wise

Stir for 30 min at 0 °C

Add CH₃I dropwise

Warm to room temperature and stir

Quench reaction

Extract with organic solvent

Purify by column chromatography

End: 1-Methylpsilocin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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